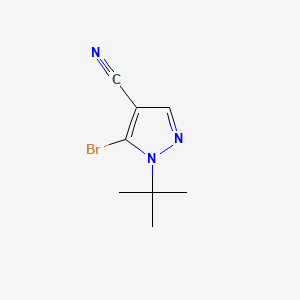

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1512164-79-2 . It has a molecular weight of 203.08 . It is in liquid form .

Synthesis Analysis

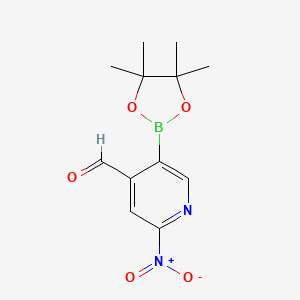

The synthesis of 5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile involves the reaction of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with N-bromosuccinimide . The hydrolysis of the cyano group provides the carboxamide in 79% yield . The compound is then coupled with the corresponding boro-nates or boronic acids via Suzuki Miyaura reaction under microwave heating .Molecular Structure Analysis

The IUPAC name of the compound is 5-bromo-1-(tert-butyl)-1H-pyrazole . The InChI code is 1S/C7H11BrN2/c1-7(2,3)10-6(8)4-5-9-10/h4-5H,1-3H3 . The InChI key is SJJRDZXBZLUAKT-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrazole synthesis involves a variety of reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.08 . It is in liquid form and is stored at a temperature of 4°C .Applications De Recherche Scientifique

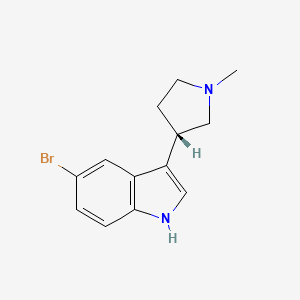

Synthesis of Indole Derivatives

5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: is utilized in the synthesis of indole derivatives, which are prevalent moieties in various natural products and pharmaceuticals . These derivatives play a crucial role in cell biology and are investigated for their potential as biologically active compounds in treating cancer, microbial infections, and various disorders.

Development of Heterocyclic Compounds

The compound serves as a versatile intermediate in the development of heterocyclic compounds. Heterocycles are essential frameworks in medicinal chemistry due to their presence in numerous bioactive molecules . The ability to introduce various substituents at the pyrazole ring makes it a valuable precursor for creating diverse heterocyclic structures.

Organic Synthesis and Catalysis

In organic synthesis, 5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile is a precursor for the preparation of various pyrazole derivatives. These derivatives are explored for their multifunctional properties in organic synthesis, such as ligands in catalysis or as building blocks for more complex molecules.

Pharmaceutical Research

This compound is investigated for its potential use in pharmaceutical research. Its structural motif is found in many pharmacologically active molecules, and modifications to the pyrazole core can lead to new drug candidates with varied biological activities .

Material Science Applications

The bromine atom present in 5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile allows for further functionalization, making it a candidate for the design of new materials. It can be used to synthesize polymers or other materials with specific electronic or photonic properties .

Agricultural Chemistry

Pyrazole derivatives, synthesized using 5-Bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile , are explored for their use in agricultural chemistry. They can act as intermediates in the creation of compounds with herbicidal, fungicidal, or insecticidal properties, contributing to the development of new agrochemicals .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

5-bromo-1-tert-butylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLAHROBEUJHFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719103 |

Source

|

| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

1269292-54-7 |

Source

|

| Record name | 5-Bromo-1-tert-butyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hepta-2,5-diene, 2-ethyl-7-methoxy-, syn- (9CI)](/img/no-structure.png)

![[4-tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B597760.png)

![2,6-Ditosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B597764.png)

![(2S)-2-azido-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid;cyclohexanamine](/img/structure/B597766.png)

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)